Boc-Tyr(Boc)-OSu

Description

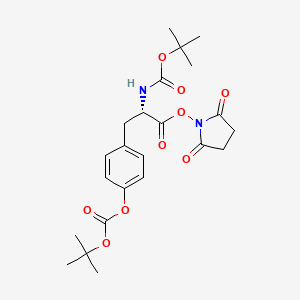

Boc-Tyr(Boc)-OSu (CAS: 20866-56-2) is a dual-protected tyrosine derivative where both the α-amino group and the phenolic hydroxyl group of tyrosine are shielded with tert-butoxycarbonyl (Boc) groups. The N-hydroxysuccinimide (OSu) ester moiety activates the carboxyl group for efficient peptide bond formation, making it a critical reagent in solid-phase peptide synthesis (SPPS) . Its molecular weight is 378.38 g/mol, and it is widely used in synthesizing bioactive peptides, including opioid receptor ligands and enzyme inhibitors .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O9/c1-22(2,3)32-20(29)24-16(19(28)34-25-17(26)11-12-18(25)27)13-14-7-9-15(10-8-14)31-21(30)33-23(4,5)6/h7-10,16H,11-13H2,1-6H3,(H,24,29)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDYRAOPWWJERD-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Tyr(Boc)-OSu typically involves the protection of the amino and hydroxyl groups of tyrosine with tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of L-tyrosine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate to form Boc-Tyr(Boc)-OH. This intermediate is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures. The use of environmentally friendly solvents and conditions is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Boc-Tyr(Boc)-OSu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by nucleophiles such as amines. This reaction is crucial in peptide synthesis, where this compound reacts with the amino group of another amino acid or peptide to form a peptide bond .

Common Reagents and Conditions: The common reagents used in reactions involving this compound include bases like sodium bicarbonate and coupling reagents such as DCC or N,N’-diisopropylcarbodiimide (DIC). The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide (DMF) under mild conditions to prevent the decomposition of the Boc protecting groups .

Major Products: The major products formed from reactions involving this compound are peptides with protected tyrosine residues. These intermediates can be further deprotected to yield the final peptide products .

Scientific Research Applications

Boc-Tyr(Boc)-OSu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used in the synthesis of complex peptides and proteins. In biology, it aids in the study of protein-protein interactions and enzyme mechanisms. In medicine, this compound is used in the development of peptide-based drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Boc-Tyr(Boc)-OSu involves the formation of a stable ester linkage with the amino group of another amino acid or peptide. This reaction is facilitated by the presence of the Boc protecting groups, which prevent unwanted side reactions. The resulting peptide bond is stable and can be further manipulated to yield the desired peptide or protein product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Boc-Tyr(OBzl)-OSu (CAS: 22601-29-2)

- Structure: The phenolic hydroxyl is protected with a benzyl (Bzl) group instead of Boc.

- Deprotection: Bzl requires hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr/AcOH), whereas Boc is cleaved under mild acidic conditions (e.g., TFA) .

- Applications : Used in photocontrolled drug release systems due to Bzl’s stability under basic conditions and selective deprotection .

- Reactivity : The OSu ester ensures similar coupling efficiency, but Bzl’s bulkiness may reduce steric accessibility compared to Boc .

Boc-Tyr(tBu)-OH (CAS: 47375-34-8)

- Structure : The hydroxyl group is protected with a tert-butyl (tBu) group.

- Deprotection : tBu is acid-labile (TFA), like Boc, but requires longer reaction times for complete removal .

- Applications : Preferred in microwave-assisted SPPS due to improved solubility in aqueous Triton X-100 solutions .

- Advantage : Single Boc protection simplifies synthesis steps but offers less steric protection than Boc-Tyr(Boc)-OSu .

Boc-Tyr(3-NO₂)-OH (CAS: 92008-53-2)

- Structure : A nitro group at the 3-position of the tyrosine aromatic ring.

- Applications : Used in peptides requiring post-synthetic modifications (e.g., nitro group reduction to amine for further functionalization) .

Comparative Data Table

| Compound | CAS | Protecting Groups | Deprotection Method | Key Applications |

|---|---|---|---|---|

| This compound | 20866-56-2 | Boc (α-amino, hydroxyl) | TFA/DCM (dual cleavage) | Opioid ligands, enzyme inhibitors |

| Boc-Tyr(OBzl)-OSu | 22601-29-2 | Boc (α-amino), Bzl (OH) | HBr/AcOH or H₂/Pd | Photocontrolled drug delivery |

| Boc-Tyr(tBu)-OH | 47375-34-8 | Boc (α-amino), tBu (OH) | TFA (prolonged) | Microwave-assisted SPPS in water |

| Boc-Tyr(3-NO₂)-OH | 92008-53-2 | Boc (α-amino), NO₂ (aryl) | TFA + catalytic hydrogenation | Peptides requiring nitro-to-amine conversion |

Deprotection Kinetics

- Dual Boc groups in this compound are simultaneously cleaved within 2 hours using TFA/DCM (1:4 v/v), whereas tBu removal in Boc-Tyr(tBu)-OH requires >3 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.